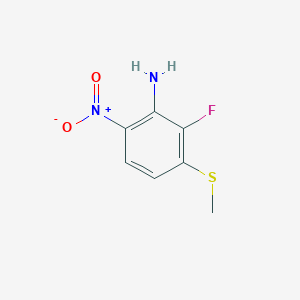

2-Fluoro-3-methylsulphanyl-6-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-methylsulfanyl-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2S/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMKLXVPDXWBMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(C=C1)[N+](=O)[O-])N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329926-67-2 | |

| Record name | 2-fluoro-3-(methylsulfanyl)-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Fluoro 3 Methylsulphanyl 6 Nitroaniline

Retrosynthetic Analysis and Strategic Bond Disconnections for Complex Aniline (B41778) Synthesis

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For a complex molecule like 2-Fluoro-3-methylsulphanyl-6-nitroaniline, this process involves identifying key bonds that can be disconnected to reveal plausible precursor molecules, known as synthons, and their real-world chemical equivalents.

The primary strategic bond disconnections for this compound involve the carbon-nitrogen (C-N) bond of the aniline, the carbon-sulfur (C-S) bond of the methylsulfanyl group, and the carbon-nitrogen (C-N) bond of the nitro group.

Primary Disconnection Pathways:

C-N (Amine) Disconnection: The most common and logical disconnection is the C-NH₂ bond. This is a type of Functional Group Interconversion (FGI) where the amine is traced back to a nitro group (–NO₂). youtube.com The reduction of a nitro group is a highly reliable and widely used reaction in aniline synthesis. This leads to a key precursor: 1-Fluoro-2-methylsulphanyl-3,4-dinitrobenzene or a related isomer.

C-S (Sulfide) Disconnection: Disconnecting the C-S bond points to a precursor without the methylsulfanyl group. This suggests a reaction between an aryl halide or other activated aromatic ring and a methylthiolate source (e.g., CH₃SNa). The precursor would be a substituted 2-fluoro-6-nitroaniline.

C-NO₂ (Nitro) Disconnection: This disconnection corresponds to an electrophilic aromatic substitution reaction, specifically nitration. The precursor would be 2-Fluoro-3-methylsulphanylaniline. The regioselectivity of this nitration would be crucial.

A plausible retrosynthetic route, prioritizing the robust nitro-to-amine reduction, is outlined below. This strategy simplifies the synthesis by installing the directing groups first and performing the amination in the final step.

Retrosynthetic Scheme for this compound

Contemporary and Sustainable Synthetic Approaches

Vicarious Nucleophilic Substitution of Hydrogen (VNS) for Nitroarylamine Synthesis

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the introduction of substituents onto electron-deficient aromatic rings, such as nitroarenes. sioc-journal.cnorganic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom, which is typically unreactive in classical nucleophilic aromatic substitution (SNAr). The VNS reaction offers a direct pathway to nitroarylamines. acs.org

The general mechanism of VNS involves the reaction of a nitroarene with a nucleophile that has a leaving group attached to the nucleophilic center. organic-chemistry.org For the synthesis of nitroarylamines, sulfenamides can be employed as the aminating agents. acs.org The reaction proceeds via the formation of a σ-adduct between the nitroarene and the anion of the sulfenamide (B3320178). This is followed by the elimination of a thiol group, which leads to the formation of the corresponding ortho- or para-nitroaniline. acs.org

The orientation of the amination can be controlled by modifying the structure of the sulfenamide and the reaction conditions, particularly the choice and concentration of the base. acs.org This methodology provides access to a wide array of substituted nitroanilines, nitronaphthylamines, and aminoheterocycles. acs.org

Key Features of VNS for Nitroarylamine Synthesis:

| Feature | Description | Reference |

| Reaction Type | Nucleophilic substitution of hydrogen | sioc-journal.cn |

| Substrate | Nitroarenes and other electron-deficient aromatics | organic-chemistry.org |

| Reagent | Nucleophiles with a leaving group at the nucleophilic center (e.g., sulfenamides for amination) | organic-chemistry.orgacs.org |

| Key Intermediate | σ-adduct (Meisenheimer complex) | organic-chemistry.org |

| Outcome | Introduction of a substituent (e.g., an amino group) ortho or para to the nitro group | acs.org |

Regioselective Functionalization Techniques

Regioselective functionalization is crucial for the synthesis of a specific isomer like this compound. The directing effects of the substituents on the aromatic ring play a pivotal role in determining the position of incoming groups.

In the synthesis of substituted anilines, direct C-H functionalization has emerged as an efficient alternative to multi-step procedures that often require protecting groups and produce significant waste. uva.nl For instance, palladium-catalyzed C-H olefination of aniline derivatives can achieve high para-selectivity. uva.nl

The strongly electron-withdrawing nitro group in nitro-substituted pyridones and quinolones activates the scaffold for nucleophilic attack at the vicinal position. nih.gov This principle can be applied to the regioselective introduction of nucleophiles. Furthermore, palladium-catalyzed cross-coupling reactions and direct arylation processes are practical methods for the site-selective functionalization of halogenated heterocycles, which can be analogous to substituted anilines. rsc.org

The choice of catalyst and reaction conditions can influence the regioselectivity. For example, in the synthesis of functionalized quinolines from anilines, iodine was found to enable selective reconstruction of new C-N and C-C bonds. nih.gov

Optimization of Reaction Conditions and Solvent Systems for Enhanced Efficiency

Optimizing reaction conditions is a critical step in maximizing the yield and purity of the desired product in nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.com Key parameters that can be adjusted include the solvent, temperature, and the nature of the nucleophile. numberanalytics.com

Polar aprotic solvents, such as DMSO and DMF, are often preferred as they can stabilize the nucleophile and the intermediate Meisenheimer complex, thereby accelerating the reaction. numberanalytics.com Temperature is another crucial factor; while higher temperatures generally increase the reaction rate, they can also promote the formation of unwanted side products. numberanalytics.com Therefore, finding the optimal temperature is essential.

High-throughput experimentation (HTE) coupled with mass spectrometry analysis can rapidly screen a large number of reaction conditions to identify the most promising ones for continuous synthesis in microfluidic reactors. nih.gov This approach allows for the efficient optimization of SNAr reactions. nih.gov For instance, a study on the synthesis of 3-amino-1,2-benzisoxazoles found that using microwave irradiation in THF at 95°C for 40 minutes significantly improved the yield of the key intermediate. researchgate.net

Factors for Optimization in Nucleophilic Aromatic Substitution:

| Factor | Influence on Reaction | Examples of Optimization | Reference |

| Solvent | Affects reaction rate and selectivity by stabilizing intermediates. | Polar aprotic solvents like DMSO and DMF are often effective. THF was found to be optimal in a specific case. | numberanalytics.comresearchgate.net |

| Temperature | Controls the reaction rate; higher temperatures can lead to side reactions. | Finding the optimal temperature is crucial for maximizing yield and minimizing byproducts. | numberanalytics.com |

| Nucleophile | The strength and type of nucleophile impact reaction efficiency. | Choosing a strong and suitable nucleophile is key. | numberanalytics.com |

| Base | The choice of base can influence the reaction outcome. | Different bases were explored to find the most efficient one for a particular reaction. | researchgate.net |

| Technology | Modern techniques can accelerate optimization. | Microwave irradiation and high-throughput experimentation can significantly shorten reaction times and improve yields. | nih.govresearchgate.net |

Multi-Step Synthesis Design and Process Intensification

The synthesis of complex molecules like this compound typically involves a multi-step process. libretexts.org The design of the synthetic route is critical and must consider the directing effects of the substituents at each step to ensure the correct final arrangement. For example, in the synthesis of m-bromoaniline from benzene (B151609), the nitration step must precede the bromination, and the reduction of the nitro group to an amine must be the final step to leverage the directing effects of the nitro group. libretexts.org

Process intensification has emerged as a transformative approach in pharmaceutical and fine chemical synthesis to create more efficient, safer, and sustainable processes. pharmafeatures.compharmaceutical-technology.comcetjournal.it This often involves transitioning from traditional batch processing to continuous flow chemistry. pharmasalmanac.com Flow processes offer superior mixing and heat transfer, allowing for better control over reaction variables, which can lead to higher selectivity, improved yields, and simpler purification. pharmasalmanac.com This is particularly advantageous for highly exothermic reactions like nitrations, where continuous processing can significantly reduce safety hazards. cetjournal.itpharmasalmanac.com

The goal of process intensification is to achieve end-to-end continuous manufacturing, where raw materials are continuously fed into the system and the final product is isolated at the other end. pharmasalmanac.com This approach reduces solvent usage, waste generation, and can lead to smaller manufacturing plants with lower capital and operating costs. pharmasalmanac.com

Purification and Isolation Strategies for Complex Mixtures, Including Isomeric Separations

Following a chemical synthesis, particularly one that may produce isomeric byproducts, effective purification and isolation are paramount to obtaining the target compound in high purity. For nitroaniline derivatives, a common challenge is the separation of ortho, meta, and para isomers.

Historically, methods for separating isomeric nitroanilines have relied on differences in their physical and chemical properties. For instance, the differential solubility of ortho- and para-nitroaniline in various organic solvents, and the preferential formation of solid salts of the para isomer with acids, have been exploited for their separation. google.com

Modern chromatographic techniques are widely used for the separation of complex mixtures, including isomers. High-performance liquid chromatography (HPLC) is a powerful tool for the simultaneous determination of nitroaniline and dinitroaniline isomers. nih.gov A study demonstrated the successful separation of five such isomers using a C18 column with an acetonitrile (B52724)/water mobile phase. nih.gov

Thin-layer chromatography (TLC) has also been employed for the separation of nitroaniline isomers, with a water-in-oil microemulsion serving as the mobile phase. researchgate.net For preparative separations, radial chromatography (centrifugal thin-layer chromatography) offers a faster and often more efficient alternative to traditional column chromatography, as demonstrated by the successful separation of 2-nitroaniline (B44862) and 3-nitroaniline. acs.org Capillary zone electrophoresis with amperometric detection is another sensitive technique for the simultaneous separation and determination of nitroaniline isomers. researchgate.net

Elucidation of Reaction Mechanisms and Reactivity Patterns of 2 Fluoro 3 Methylsulphanyl 6 Nitroaniline

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. byjus.com The reactivity and orientation of incoming electrophiles are dictated by the substituents already present on the benzene (B151609) ring. wikipedia.org

Directing Effects and Reactivity Modulations by Fluoro, Methylsulphanyl, and Nitro Substituents

A summary of the individual substituent effects is presented below.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| Amino (-NH₂) | C1 | +R >> -I (Resonance donation) | Strongly Activating | Ortho, Para |

| Fluoro (-F) | C2 | -I > +R (Inductive withdrawal) | Deactivating | Ortho, Para |

| Methylsulphanyl (-SCH₃) | C3 | +R > -I (Resonance donation) | Activating | Ortho, Para |

| Nitro (-NO₂) | C6 | -R, -I (Resonance & Inductive withdrawal) | Strongly Deactivating | Meta |

This table is generated based on established principles of physical organic chemistry.

Regioselectivity Determination in Subsequent Functionalizations

The position of attack for an incoming electrophile is determined by the directing influences of the existing substituents. For 2-fluoro-3-methylsulphanyl-6-nitroaniline, two positions are available for substitution: C4 and C5.

Amino Group (-NH₂ at C1): As a powerful ortho, para-director, it strongly activates the C4 (para) position. The ortho position (C6) is blocked. byjus.com

Nitro Group (-NO₂ at C6): As a meta-director, it directs incoming electrophiles to the C2 (blocked) and C4 positions. youtube.com

Methylsulphanyl Group (-SCH₃ at C3): As an ortho, para-director, it activates its ortho position (C4) and its other ortho (C2) and para (C6) positions, which are blocked.

Fluoro Group (-F at C2): As an ortho, para-director, it directs towards its para position (C5) and its ortho position (C3), which is blocked. libretexts.org

A consensus of directing effects from the most powerful activating group (-NH₂) and two other substituents (-SCH₃ and -NO₂) points overwhelmingly towards the C4 position. While the fluoro group directs to C5, its influence is subordinate to the powerful activation of the C4 position by the amino and methylsulphanyl groups. Therefore, electrophilic aromatic substitution reactions on this compound are expected to show high regioselectivity for the C4 position.

Nucleophilic Aromatic Substitution (NAS) Chemistry

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr), a pathway distinct from the EAS reactions of electron-rich rings. wikipedia.org

Influence of the Nitro Group on Activating the Aromatic Ring Towards Nucleophilic Attack

The SNAr mechanism is highly favored in aromatic systems bearing potent electron-withdrawing groups. wikipedia.orglibretexts.org The nitro group is one of the most effective activating groups for this reaction. It activates the positions ortho and para to itself for nucleophilic attack by stabilizing the resulting negative charge in the intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgyoutube.com In this compound, the nitro group at C6 makes the entire aromatic ring electron-poor and thus susceptible to attack by nucleophiles.

Potential for Substitution at the Fluoro and Sulphanyl Positions

The molecule possesses two potential leaving groups for an SNAr reaction: the fluoro group at C2 and the methylsulphanyl group at C3.

Substitution at the Fluoro Position (C2): The fluorine atom is located ortho to the activating nitro group. This is a highly favorable position for nucleophilic attack. libretexts.org Furthermore, in SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine. youtube.com Consequently, the C-F bond is highly polarized, making the C2 carbon exceptionally electrophilic.

Substitution at the Sulphanyl Position (C3): The methylsulphanyl group is situated para to the activating nitro group. This position is also activated towards nucleophilic attack. However, the methylsulphide anion (CH₃S⁻) is generally a less efficient leaving group compared to fluoride in the context of SNAr reactions.

Given these factors, nucleophilic aromatic substitution is most likely to occur at the C2 position, leading to the displacement of the fluoro substituent.

| Position | Leaving Group | Activating Group Position | Likelihood of Substitution | Product Type |

| C2 | Fluoro (-F) | Ortho to -NO₂ | High | 2-Nu-3-methylsulphanyl-6-nitroaniline |

| C3 | Methylsulphanyl (-SCH₃) | Para to -NO₂ | Low | 2-Fluoro-3-Nu-6-nitroaniline |

This table provides a predictive analysis based on established SNAr principles.

Reduction and Oxidation Chemistry of Constituent Functional Groups

The functional groups on the this compound molecule can undergo independent reduction and oxidation reactions, offering pathways to further derivatization.

Reduction Chemistry:

The nitro group is the most readily reducible functional group in the molecule. It can be selectively converted to a primary amino group (-NH₂) under various conditions. This transformation is a cornerstone of synthetic chemistry, often used to produce polyamines. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Chemical Reduction: Employing reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or sodium borohydride (B1222165) (NaBH₄) with a catalyst. nih.gov

The reduction of the nitro group in this compound would yield 2-fluoro-3-methylsulphanyl-benzene-1,6-diamine.

Oxidation Chemistry:

The methylsulphanyl group is susceptible to oxidation. The sulfur atom can exist in higher oxidation states, leading to the formation of sulfoxides and sulfones.

Oxidation to Sulfoxide (B87167): Mild oxidizing agents, such as one equivalent of hydrogen peroxide or sodium periodate (B1199274) (NaIO₄), can convert the methylsulphanyl group (-SCH₃) into a methylsulfinyl group (-S(O)CH₃).

Oxidation to Sulfone: The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or an excess of hydrogen peroxide, can further oxidize the sulfur to a methylsulfonyl group (-S(O)₂CH₃).

The aniline (B41778) moiety itself can be sensitive to strong oxidizing agents, which may lead to polymerization or degradation. However, the selective oxidation of the sulfide (B99878) is a well-established and predictable transformation.

| Functional Group | Reagent Type | Potential Product |

| Nitro (-NO₂) | Reducing Agent (e.g., H₂/Pd, SnCl₂) | Amino (-NH₂) |

| Methylsulphanyl (-SCH₃) | Mild Oxidizing Agent (e.g., H₂O₂) | Methylsulfinyl (-S(O)CH₃) |

| Methylsulphanyl (-SCH₃) | Strong Oxidizing Agent (e.g., KMnO₄) | Methylsulfonyl (-S(O)₂CH₃) |

This table outlines the expected outcomes of reduction and oxidation reactions on the specified functional groups.

Oxidation Pathways of the Methylsulphanyl Group to Sulfoxide and Sulfone Analogues

The methylsulphanyl (-SCH₃) group in this compound is susceptible to oxidation, which typically proceeds in a stepwise manner to first form the corresponding sulfoxide and then the sulfone. The resulting compounds would be 2-fluoro-3-methylsulfinyl-6-nitroaniline and 2-fluoro-3-methylsulfonyl-6-nitroaniline, respectively.

The oxidation of a thioether to a sulfoxide is a common transformation and can be achieved with a variety of oxidizing agents. A stoichiometric amount of an oxidant, such as hydrogen peroxide (H₂O₂) in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA), is often used. Careful control of the reaction conditions, particularly the temperature and the amount of oxidant, is necessary to prevent over-oxidation to the sulfone.

Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing conditions or an excess of the oxidizing agent. Reagents like potassium permanganate (KMnO₄) or excess m-CPBA can be employed for this second oxidation step. The resulting sulfone is generally a stable, crystalline solid. The electronic nature of the aromatic ring, being electron-deficient due to the nitro and fluoro groups, will influence the reactivity of the sulfur center towards oxidation.

Table 2: Oxidation of the Methylsulphanyl Group

| Transformation | Typical Oxidizing Agent | Product |

|---|---|---|

| Thioether to Sulfoxide | H₂O₂ (1 equivalent) | 2-Fluoro-3-methylsulfinyl-6-nitroaniline |

| Sulfoxide to Sulfone | m-CPBA (excess) or KMnO₄ | 2-Fluoro-3-methylsulfonyl-6-nitroaniline |

Acid-Base Equilibria and Protonation/Deprotonation Dynamics

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the amino group. However, the presence of strong electron-withdrawing groups on the aromatic ring significantly modulates this basicity. The nitro group (-NO₂) at the ortho position and the fluoro group (-F) exert strong negative inductive (-I) and mesomeric (-M) effects, which withdraw electron density from the benzene ring and, consequently, from the amino group. vaia.comvaia.com

This delocalization of the nitrogen's lone pair into the electron-deficient ring reduces its availability for protonation, making the compound a much weaker base than aniline. quora.comquora.com The pKb of aniline is approximately 9.4, while the pKb values for nitroanilines are significantly higher (indicating weaker basicity), with ortho-nitroaniline having a pKb of 14.28. quora.com

Radical Reactions and Photochemical Transformations

While the radical chemistry of this specific molecule is not well-documented, some general principles regarding nitroaromatic compounds can be considered. Nitroaromatic compounds can undergo photochemical transformations upon irradiation with UV light. psu.edu In some cases, this can lead to rearrangements. For instance, certain nitro-substituted furans and pyrroles have been shown to rearrange to hydroxyimino lactones upon irradiation.

It is conceivable that under specific photochemical conditions, this compound could undergo transformations involving the nitro group, potentially leading to rearrangements or the formation of radical species. However, without specific experimental data for this compound, such transformations remain speculative. The presence of other functional groups would also influence the outcome of any potential photochemical or radical-initiated reactions.

Computational and Theoretical Investigations of 2 Fluoro 3 Methylsulphanyl 6 Nitroaniline

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule. For 2-Fluoro-3-methylsulphanyl-6-nitroaniline, these calculations would provide insights into its reactivity, stability, and spectroscopic characteristics.

Molecular Orbital Analysis (HOMO/LUMO) and Electron Density Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.

A theoretical study would typically map the electron density distribution to identify electron-rich and electron-poor regions of the molecule, which is fundamental to understanding its interactions.

Table 1: Hypothetical Molecular Orbital Energy Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Natural Bond Orbital (NBO) Analysis and Hybridization States

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It examines the interactions between filled and vacant orbitals, offering insights into charge transfer, hyperconjugation, and the nature of chemical bonds. This analysis would clarify the hybridization of the atoms within this compound and the delocalization of electron density.

Table 2: Hypothetical NBO Analysis Data for Selected Bonds in this compound

| Bond | Hybridization |

|---|---|

| C-F | Data not available |

| C-S | Data not available |

| C-N (nitro) | Data not available |

Electrostatic Potential Surface Mapping for Reactive Site Prediction

An electrostatic potential (ESP) surface map visually represents the charge distribution around a molecule. Regions of negative potential (typically colored in shades of red) indicate areas prone to electrophilic attack, while regions of positive potential (shown in blue) are susceptible to nucleophilic attack. For this compound, an ESP map would predict the most likely sites for chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are powerful tools for exploring these aspects.

Identification of Stable Conformers and Energy Minima

Molecules can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. For this compound, this would involve calculating the energies of different rotational isomers to determine their relative stabilities.

Table 3: Hypothetical Relative Energies of Stable Conformers for this compound

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Conformer 1 | Data not available |

| Conformer 2 | Data not available |

Rotational Barriers and Conformational Flexibility

The energy barriers to rotation around specific bonds determine the conformational flexibility of a molecule. By calculating these rotational barriers, one can understand how easily the molecule can transition between different conformations. This information is crucial for predicting its dynamic behavior in various environments.

Table 4: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Intermolecular Interactions and Aggregation Behavior in Condensed Phases

The intermolecular interactions of this compound in condensed phases are expected to be governed by a combination of hydrogen bonding, dipole-dipole interactions, and weaker van der Waals forces. The nitro group, being a strong electron-withdrawing group, and the amino group, an electron-donating group, are key players in forming intermolecular hydrogen bonds.

In related nitroaniline derivatives, intermolecular hydrogen bonds between the amino (-NH2) and nitro (-NO2) groups are common, often leading to the formation of infinite polar chains in the crystal lattice. rasayanjournal.co.in For instance, in some 2-nitroaniline (B44862) derivatives, an intramolecular hydrogen bond forms between the ortho-positioned amino and nitro groups, creating a six-membered chelate ring. This can influence the packing, leading to pseudostacked structures with aromatic rings. acs.org In contrast, 4-nitroaniline (B120555) derivatives tend to form intermolecular N–H···O hydrogen bonds, resulting in hydrogen-bonded dimers or chains. acs.org

Computational studies, particularly Density Functional Theory (DFT) with corrections for dispersion, are instrumental in analyzing these interactions. acs.org Hirshfeld surface analysis is another powerful tool to visualize and quantify intermolecular contacts. acs.org Such analyses on similar molecules have shown that even modest changes in functional groups can lead to significant differences in molecular conformation and packing. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for predicting the reactivity of this compound, particularly in reactions like nucleophilic aromatic substitution (SNA r).

The aromatic ring of this compound is activated towards nucleophilic attack by the electron-withdrawing nitro group. The fluorine atom is a good leaving group in SNA r reactions. The most likely site for nucleophilic attack is the carbon atom bearing the fluorine atom (C2 position), as the negative charge of the resulting intermediate (a Meisenheimer complex) would be stabilized by the ortho-nitro group. wikipedia.org

Computational methods, such as DFT, can be employed to model the reaction pathway of a nucleophile with this compound. By calculating the energies of the reactants, transition states, and products, the most favorable reaction pathway can be determined. For example, in the reaction of fluoro-nitrobenzenes with nucleophiles, the attack of the nucleophile is often the rate-limiting step. researchgate.net Theoretical studies can elucidate the structure of the transition state and the Meisenheimer intermediate, providing insights into the reaction mechanism. nih.gov

The mechanism of SNA r reactions is generally considered to be an addition-elimination process. byjus.com The presence of electron-withdrawing groups, like the nitro group, is crucial for stabilizing the anionic intermediate. wikipedia.org The relative reactivity of different halogens as leaving groups in SNA r reactions is typically F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state. masterorganicchemistry.com

These calculations can provide quantitative predictions of reaction rates and equilibrium positions. For instance, computational studies on substituted anilines have been used to determine their one-electron oxidation potentials, which is a measure of their reactivity in redox reactions. umn.edu Similarly, the thermal stability of nitroaromatic compounds has been modeled using Quantitative Structure-Property Relationship (QSPR) methods, which can correlate computed molecular descriptors with experimental decomposition enthalpies. researchgate.net

Advanced Spectroscopic Parameter Prediction for Structural Assignment (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers powerful methods for predicting spectroscopic parameters, which are invaluable for structural elucidation.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool. rsc.orgnih.gov For this compound, one could computationally predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra. The accuracy of these predictions can be high enough to distinguish between different isomers. rsc.org The choice of the DFT functional and basis set is crucial for obtaining reliable results. researchgate.net For complex molecules, combining DFT calculations with machine learning approaches can further enhance the accuracy of chemical shift predictions. nih.gov

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be calculated using DFT. These calculations can help in assigning the various vibrational modes of the molecule, such as the characteristic stretches of the N-H, C=C, and N=O bonds.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. For a class of compounds like substituted nitroanilines, QSRR models can be developed to predict various properties, including reactivity in specific reactions, toxicity, or environmental fate. mdpi.com

The development of a QSRR model for compounds related to this compound would involve several steps:

Data Set Compilation: A set of structurally related compounds with known reactivity data would be compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, and lipophilic properties) would be calculated for each compound using computational chemistry software. For nitroaromatic compounds, descriptors such as the energy of the highest occupied molecular orbital (E HOMO ), the energy of the lowest unoccupied molecular orbital (E LUMO ), and the octanol-water partition coefficient (logP) have been shown to be important. mdpi.com

Model Building: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation relating the descriptors to the observed reactivity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

Such models have been successfully applied to predict the toxicity of nitroaromatic compounds and the metabolic fate of substituted anilines. mdpi.comnih.gov For this compound, a QSRR model could potentially predict its reactivity in various chemical transformations based on its calculated molecular descriptors.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Fluoro-3-methylsulphanyl-6-nitroaniline, providing detailed information about the chemical environment of each nucleus.

Due to the absence of direct experimental data for this compound, the expected NMR spectral data are predicted based on known values for structurally related compounds. For instance, the chemical shifts of aniline (B41778) and its derivatives are well-documented. researchgate.net The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons of the methylsulphanyl group. The aromatic region will likely display a complex splitting pattern due to the various substituents. The amine protons' chemical shift can be influenced by solvent and concentration. The methyl protons of the methylsulphanyl group are anticipated to appear as a singlet, with a chemical shift influenced by the electronic effects of the aromatic ring. For example, in 2-(methylthio)aniline, the methyl protons appear at δ 2.297 ppm. chemicalbook.com

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts of the aromatic carbons are sensitive to the nature and position of the substituents. mdpi.com The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbon of the methyl group in the methylsulphanyl moiety is expected to have a chemical shift in the range of δ 15-25 ppm.

Multi-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton and directly attached carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity between the different functional groups and the aromatic ring. For example, correlations between the methyl protons and the aromatic carbon attached to the sulfur atom would confirm the position of the methylsulphanyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It would be particularly useful for determining the preferred conformation of the molecule, for instance, by observing NOEs between the methyl protons and a nearby aromatic proton.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-4 | 7.0-7.5 | C-4: 115-125 | C-2, C-5, C-6 |

| H-5 | 6.5-7.0 | C-5: 110-120 | C-1, C-3, C-4 |

| NH₂ | 4.0-6.0 | - | C-1, C-2, C-6 |

| S-CH₃ | 2.0-2.5 | S-CH₃: 15-25 | C-3 |

| C-1 | - | 140-150 | - |

| C-2 | - | 150-160 (d, ¹JCF ≈ 240-260 Hz) | - |

| C-3 | - | 120-130 | - |

| C-6 | - | 135-145 | - |

Note: These are predicted values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Dynamic NMR (DNMR) spectroscopy could be employed to investigate potential intramolecular processes in this compound, such as restricted rotation around the C-N or C-S bonds. Due to steric hindrance from the adjacent substituents, the rotation of the amino and methylsulphanyl groups might be slowed down on the NMR timescale at lower temperatures. This would lead to the broadening of signals or the appearance of new signals for the non-equivalent protons or carbons. By analyzing the spectra at different temperatures, it would be possible to determine the energy barriers for these rotational processes.

Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure and dynamics of this compound in the solid state. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. ¹³C and ¹⁵N ssNMR can reveal differences in the local environment of the atoms in different polymorphs. Furthermore, ¹⁹F ssNMR is a powerful tool for probing the environment of the fluorine atom. acs.orgnih.gov The chemical shift of fluorine is highly sensitive to its surroundings, making ¹⁹F ssNMR an excellent method for distinguishing between different crystalline forms and for studying intermolecular interactions involving the fluorine atom. acs.orgnih.govmarquette.eduresearchgate.net

Vibrational Spectroscopy for Functional Group and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and characterizing the bonding within this compound.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for its various functional groups.

N-H Stretching: The amino group will exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches.

NO₂ Stretching: The nitro group will show two strong absorption bands: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. researchgate.net These bands are often very intense in the IR spectrum. spectroscopyonline.com

C-F Stretching: The C-F stretching vibration is expected to appear as a strong band in the IR spectrum, typically in the range of 1200-1350 cm⁻¹.

C-S Stretching: The C-S stretching vibration of the methylsulphanyl group usually gives rise to a weak to medium intensity band in the 600-800 cm⁻¹ region. royalholloway.ac.uk

Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. While the nitro group vibrations are strong in the IR, they are also expected to be prominent in the Raman spectrum. The C-S stretching vibration, which may be weak in the IR, can sometimes give a more intense signal in the Raman spectrum. royalholloway.ac.uknih.govnih.govacs.orgacs.org

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Amino (NH₂) | Asymmetric Stretch | 3450-3500 (Strong) | 3450-3500 (Medium) |

| Symmetric Stretch | 3350-3400 (Strong) | 3350-3400 (Medium) | |

| Scissoring | 1600-1650 (Medium) | 1600-1650 (Weak) | |

| Nitro (NO₂) | Asymmetric Stretch | 1520-1560 (Very Strong) | 1520-1560 (Strong) |

| Symmetric Stretch | 1330-1370 (Very Strong) | 1330-1370 (Strong) | |

| C-F | Stretch | 1200-1350 (Strong) | 1200-1350 (Weak) |

| Methylsulphanyl (S-CH₃) | C-H Stretch | 2900-3000 (Medium) | 2900-3000 (Strong) |

| C-S Stretch | 600-800 (Weak-Medium) | 600-800 (Medium-Strong) | |

| Aromatic Ring | C-H Stretch | >3000 (Medium) | >3000 (Strong) |

| C=C Stretch | 1400-1600 (Medium-Strong) | 1400-1600 (Strong) |

Note: These are predicted values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Due to the complexity of the vibrational spectra of polyatomic molecules, computational methods, particularly Density Functional Theory (DFT), are often used to aid in the assignment of the observed bands. researchgate.netresearchgate.netmdpi.comarxiv.org By calculating the vibrational frequencies and intensities of the optimized molecular structure, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with the experimental IR and Raman spectra. This correlation allows for a more confident and detailed assignment of the vibrational modes, including complex vibrations that involve the motion of multiple atoms. For nitroaromatic compounds, DFT calculations have been shown to provide a good match with experimental data, aiding in the interpretation of their vibrational spectra. researchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

No specific High-Resolution Mass Spectrometry (HRMS) data for this compound was found in the public domain. This technique is crucial for determining the precise molecular weight and elemental composition of a compound with high accuracy.

Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Connectivity

Detailed Tandem Mass Spectrometry (MS/MS) studies, which involve the fragmentation of ions to determine the connectivity of atoms within a molecule, are not available for this compound. Such data would be invaluable for confirming the positions of the fluoro, methylsulphanyl, and nitro functional groups on the aniline ring.

Isotopic Pattern Analysis for Elemental Composition Confirmation

Isotopic pattern analysis, a feature of high-resolution mass spectrometry that compares the observed isotopic distribution of a molecule to its theoretical distribution, could not be performed due to the lack of HRMS data for the target compound.

X-ray Crystallography for Precise Solid-State Structural Determination

A search for X-ray crystallographic data on this compound yielded no results. This powerful technique provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Crystal Packing and Supramolecular Interactions

The study of crystal packing and the identification of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the supramolecular architecture, is contingent on the availability of X-ray crystallography data.

Determination of Absolute Configuration (if a chiral center is introduced in derivatives)

There is no information on chiral derivatives of this compound, and therefore, no determination of absolute configuration has been reported.

Advanced Chromatographic Techniques for High-Purity Isolation and Analytical Quantification

The isolation and quantification of this compound from reaction mixtures or for analytical standard preparation can be effectively achieved using advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the methods of choice, offering high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) for Analytical Quantification

For the routine quantitative analysis of this compound, a reversed-phase HPLC method is typically employed. The presence of the aromatic ring and the various functional groups allows for strong retention on non-polar stationary phases and detection using UV-Vis spectroscopy.

A typical analytical HPLC method would involve a C18 column, which is a versatile stationary phase for the separation of a wide range of organic molecules. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from impurities with different polarities. Detection is commonly performed using a UV detector at a wavelength where the nitroaromatic chromophore exhibits maximum absorbance, often in the range of 225-260 nm. nih.govnih.gov

To enhance the sensitivity for trace-level quantification, especially in complex matrices, online Solid-Phase Extraction (SPE) can be coupled with the HPLC system. chromatographyonline.comthermofisher.com This automated pre-concentration step can significantly lower the limits of detection (LOD) and quantification (LOQ).

Table 1: Illustrative Analytical HPLC Parameters for this compound Quantification

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Ultra-High-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

For faster analysis times and improved resolution, UPLC systems are advantageous. UPLC utilizes columns with sub-2 µm particle sizes, leading to sharper peaks and significantly reduced run times. The principles of separation remain similar to HPLC, but the operational parameters are adjusted for the smaller particle size and higher pressures. A UPLC method would be particularly beneficial in high-throughput screening or reaction monitoring scenarios.

Preparative HPLC for High-Purity Isolation

When high-purity this compound is required for use as a reference standard or for further synthetic steps, preparative HPLC is the preferred isolation technique. researchgate.net This method operates on the same principles as analytical HPLC but employs larger columns and higher flow rates to handle larger sample loads.

The method development for preparative HPLC often begins at the analytical scale to optimize the separation conditions. Once a suitable mobile phase and stationary phase are identified, the method is scaled up. This involves increasing the column diameter and adjusting the flow rate proportionally to maintain the linear velocity and, consequently, the separation performance. Fraction collection is triggered based on the detector signal, allowing for the isolation of the peak corresponding to this compound with high purity, often exceeding 98-99%. Recycling preparative HPLC can be employed for challenging separations where a single pass does not provide the desired purity. ymc.co.jp

Table 2: Example of a Preparative HPLC Method for the Purification of this compound

| Parameter | Value |

| Column | C18, 30 x 250 mm, 10 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Isocratic/Gradient | Gradient optimized from analytical scale |

| Flow Rate | 30-50 mL/min |

| Loading | Dependent on solubility and separation |

| Detection | UV at 254 nm |

| Fraction Collection | Peak-based |

The selection of the appropriate chromatographic technique and the optimization of its parameters are crucial for achieving the desired outcome, whether it be accurate quantification or the isolation of a highly pure compound. The presence of the fluorine atom might also allow for the use of specialized fluorinated stationary phases, which can offer unique selectivity for halogenated compounds. chromatographyonline.com

Derivatization and Utilization of 2 Fluoro 3 Methylsulphanyl 6 Nitroaniline in Complex Organic Synthesis

Synthesis of Structurally Modified Analogs and Derivatives

The chemical reactivity of 2-fluoro-3-methylsulphanyl-6-nitroaniline allows for specific modifications at each of its functional groups, providing a pathway to a diverse array of derivatives.

The amino group in this compound can undergo standard transformations common to aromatic amines.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides under basic conditions to form the corresponding amides. This reaction is often used as a protective strategy or to introduce new functionalities. For instance, reaction with acetic anhydride (B1165640) would yield N-(2-fluoro-3-methylsulphanyl-6-nitrophenyl)acetamide.

Alkylation: While direct alkylation of the amino group can be challenging to control and may lead to polyalkylation, reductive amination provides a more controlled method for introducing alkyl groups.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid). google.com These diazonium salts are highly versatile intermediates, capable of undergoing a variety of Sandmeyer and Schiemann-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -F) onto the aromatic ring, replacing the original amino group. The stability and reactivity of the diazonium salt are influenced by the other ring substituents.

Table 1: Examples of Amino Group Modifications

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Acylation | Acetic Anhydride, Pyridine | N-Arylacetamide |

The electron-withdrawing nitro group is a key feature of the molecule and can be transformed into various other nitrogen-containing functionalities.

Reduction to Amine: The most common transformation is the reduction of the nitro group to a primary amine, which yields 3-fluoro-4-methylsulphanylbenzene-1,2-diamine. This reaction is fundamental for creating ortho-phenylenediamine structures, which are precursors to many heterocyclic systems. A variety of reducing agents can be employed for this purpose, with the choice often dictated by the presence of other sensitive functional groups. wikipedia.org Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). wikipedia.orgorganic-chemistry.org

Formation of Azides: While less common, the nitro group can be a precursor to an azide (B81097). This typically involves reduction to the amine followed by diazotization and subsequent reaction with an azide source, such as sodium azide.

Table 2: Common Methods for Nitro Group Reduction

| Reagent/Method | Conditions | Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation (H₂/Pd-C) | Methanol or Ethanol solvent | 3-Fluoro-4-methylsulphanylbenzene-1,2-diamine | Generally high-yielding and clean. wikipedia.org |

| Iron in Acidic Media (Fe/HCl) | Reflux | 3-Fluoro-4-methylsulphanylbenzene-1,2-diamine | Classical and cost-effective method. wikipedia.org |

The methylsulphanyl (-SCH₃) group offers another site for chemical manipulation.

Oxidation: The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. Treatment with a mild oxidizing agent like hydrogen peroxide or a periodate (B1199274) salt at controlled temperatures typically yields the methylsulfinyl derivative. Stronger oxidizing agents, such as potassium permanganate (B83412) or excess m-CPBA, will further oxidize the sulfur to the methylsulfonyl group (-SO₂CH₃), significantly increasing the electron-withdrawing nature of the substituent.

Desulfurization: Reductive desulfurization can be achieved using reagents like Raney Nickel, which would replace the methylsulphanyl group with a hydrogen atom. This would result in the formation of 2-fluoro-6-nitroaniline.

Substitution: The methylthio group on aromatic rings can, under certain conditions, be replaced. For instance, nickel-induced Grignard reactions have been shown to replace methylthio functions on aromatic heterocycles. acs.org

The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the ortho position. youtube.com This makes the carbon atom to which the fluorine is attached highly electrophilic and susceptible to attack by nucleophiles.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com Fluorine is an excellent leaving group in this context, often more so than other halogens, because its high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate complex through its inductive effect. youtube.comstackexchange.com

A wide range of nucleophiles can be used to displace the fluoro substituent, including:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to introduce alkoxy or aryloxy groups.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can react to form the corresponding substituted anilines.

Sulfur Nucleophiles: Thiolates can be employed to introduce new thioether functionalities.

Table 3: Examples of Nucleophilic Aromatic Substitution of Fluorine

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-3-methylsulphanyl-6-nitroaniline |

| Primary Amine | Butylamine (CH₃(CH₂)₃NH₂) | N-Butyl-3-methylsulphanyl-6-nitro-1,2-benzenediamine |

Application as a Key Building Block in Multi-Step Synthesis

The true synthetic value of this compound is realized when its derivatization is part of a larger, multi-step synthesis targeting complex molecules.

A prominent application of this scaffold is in the synthesis of substituted benzimidazoles. The key transformation is the reduction of the nitro group to an amine, which generates an in-situ or isolable ortho-phenylenediamine derivative (3-fluoro-4-methylsulphanylbenzene-1,2-diamine).

This diamine can then undergo condensation with a variety of reagents to form the imidazole (B134444) ring:

With Aldehydes: Reaction with an aldehyde, typically in the presence of an oxidizing agent (like sodium metabisulfite) or under aerobic conditions, leads to the formation of a 2-substituted benzimidazole.

With Carboxylic Acids: Direct condensation with a carboxylic acid or its derivative (like an ester or acyl chloride) under acidic conditions and often at high temperatures provides the corresponding 2-substituted benzimidazole.

The substituents from the original aniline (B41778) (fluoro and methylsulphanyl) remain on the benzene (B151609) portion of the resulting benzimidazole, allowing for the synthesis of highly functionalized heterocyclic systems that are valuable in medicinal chemistry and materials science.

Precursor for Advanced Organic Architectures (e.g., for functional materials research)

The distinct electronic properties conferred by the substituents of this compound make it a promising precursor for advanced organic architectures, particularly in the field of functional materials. The electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating potential of the amino and methylsulfanyl groups, creates a push-pull system that can be exploited in the design of materials with interesting optical and electronic properties.

While specific research on the direct application of this compound in functional materials is not extensively documented, its structural motifs are found in molecules developed for such purposes. For instance, fluorinated and nitro-substituted anilines are integral components in the synthesis of dyes, fluorescent probes, and organic semiconductors. The presence of the methylsulfanyl group offers an additional site for modification or for influencing the electronic structure and solid-state packing of derived materials.

The general strategy for utilizing this compound as a precursor involves leveraging its reactive sites to build larger, conjugated systems. For example, the amino group can undergo condensation reactions or cross-coupling reactions to extend the molecular framework. The nitro group can be reduced to an amino group, providing another point for derivatization, or it can be used to tune the electron-accepting properties of the molecule. The fluorine atom can influence the HOMO-LUMO gap and improve the stability and solubility of the resulting materials.

Table 1: Potential Applications of this compound Derivatives in Functional Materials

| Application Area | Key Structural Features Derived from Precursor | Potential Properties |

| Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugated systems, donor-acceptor structures | Tunable emission colors, improved charge transport |

| Organic Photovoltaics (OPVs) | Molecules with broad absorption spectra | Enhanced light-harvesting capabilities |

| Non-linear Optical (NLO) Materials | Asymmetric charge distribution | High hyperpolarizability |

| Fluorescent Sensors | Environment-sensitive fluorophores | Selective detection of analytes |

This table represents potential applications based on the functional groups present in this compound and is for illustrative purposes.

Integration into Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly efficient strategies for the rapid construction of complex molecules. nih.gov The polyfunctional nature of this compound makes it an ideal candidate for integration into such reaction sequences.

A plausible, though not yet reported, cascade sequence could commence with the selective transformation of one of the functional groups, which then triggers a subsequent intramolecular reaction. For example, reduction of the nitro group to a nitroso or amino group could be followed by an intramolecular cyclization involving the ortho-fluoro or methylsulfanyl group.

Another potential tandem process could involve an initial intermolecular reaction at the amino group, followed by an intramolecular cyclization. For instance, acylation of the amino group with a suitable partner could introduce a side chain that subsequently undergoes a cyclization reaction, such as a Pictet-Spengler or Bischler-Napieralski type reaction, after reduction of the nitro group. The presence of multiple reactive sites allows for the design of complex, multi-step, one-pot transformations, leading to significant increases in molecular complexity. nih.gov

Strategies for Diversity-Oriented Synthesis Utilizing the Polyfunctional Nature of the Compound

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The highly substituted and reactive nature of this compound makes it an excellent starting point for DOS strategies.

The four distinct functional groups on the aromatic ring can be addressed with a high degree of orthogonality, allowing for the systematic variation of substituents and the creation of a diverse set of molecular scaffolds.

Key Strategies for Diversity-Oriented Synthesis:

Amino Group Derivatization: The primary amino group can be readily acylated, alkylated, or used in multicomponent reactions (e.g., Ugi or Passerini reactions) to introduce a wide range of substituents.

Nitro Group Transformation: The nitro group can be reduced to an amino group, which can then undergo a different set of reactions than the original amino group, leading to differentially substituted diaminoarenes. Alternatively, the nitro group can participate in cyclization reactions.

Fluorine Displacement: The activated fluorine atom can be displaced by various nucleophiles (e.g., N, O, S-based) via nucleophilic aromatic substitution (SNAr), allowing for the introduction of another point of diversity.

Sulfanyl Group Oxidation/Modification: The methylsulfanyl group can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties and steric profile of the molecule. It can also be a site for metal-catalyzed cross-coupling reactions.

By systematically applying these transformations in different combinations, a large and diverse library of compounds can be synthesized from a single, readily available starting material.

Future Research Directions and Unexplored Avenues for 2 Fluoro 3 Methylsulphanyl 6 Nitroaniline

Development of More Sustainable and Atom-Economical Synthetic Pathways

Current synthetic routes to functionalized anilines often rely on classical methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research should prioritize the development of "green" and efficient synthetic strategies for 2-Fluoro-3-methylsulphanyl-6-nitroaniline.

Key areas of investigation include:

Catalytic C-H Functionalization: Direct, late-stage introduction of the methylsulfanyl group onto a pre-functionalized fluoro-nitroaniline precursor via C-H activation would represent a highly atom-economical approach, minimizing the need for pre-activated substrates.

Enzymatic Synthesis: The use of biocatalysts, such as engineered nitroreductases or aminotransferases, could offer highly selective and environmentally benign routes to the target molecule or its key intermediates under mild conditions.

| Research Focus | Potential Advantage | Key Challenge |

| Catalytic C-H Functionalization | High atom economy, reduced synthetic steps | Regioselectivity control |

| Enzymatic Synthesis | High selectivity, mild conditions, reduced waste | Enzyme stability and availability |

| Renewable Feedstocks | Reduced reliance on petrochemicals | Efficient conversion pathways |

In-Depth Mechanistic Studies Using Real-Time Spectroscopic Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for process optimization and the discovery of new transformations. Real-time spectroscopic techniques can provide invaluable insights into transient intermediates and reaction kinetics.

Future mechanistic studies could employ:

In-situ NMR Spectroscopy: To monitor the formation and consumption of reactants, intermediates, and products in real-time, providing detailed kinetic data.

Raman and Infrared Spectroscopy: To identify key functional group transformations and track the evolution of bonding arrangements throughout a reaction.

Computational Modeling (DFT): To complement experimental data by modeling reaction pathways, transition states, and activation energies, thereby elucidating the electronic effects of the fluorine, methylsulfanyl, and nitro groups on the reactivity of the aromatic ring.

Exploration of Novel Reactivity under Non-Traditional Conditions (e.g., mechanochemistry, electrochemistry)

Moving beyond conventional solution-phase chemistry, the exploration of this compound's reactivity under non-traditional conditions could unlock novel transformations and synthetic pathways.

Mechanochemistry: Solid-state reactions induced by mechanical force (ball milling) could offer solvent-free or solvent-minimized synthetic routes, potentially leading to different product selectivities compared to solution-phase reactions.

Electrochemistry: The electrochemical reduction of the nitro group or oxidation of the amine or methylsulfanyl moieties could provide controlled and selective transformations, avoiding the use of harsh chemical oxidants or reductants.

Photochemistry: The presence of the nitro group suggests potential for photochemical reactivity, which could be harnessed for novel C-C or C-heteroatom bond formations.

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful tool for accelerating the discovery and optimization of reactions involving this compound. mit.eduacs.orgnih.gov

Potential applications include:

Predictive Modeling: Training ML models on existing reaction data for analogous compounds to predict the outcomes (yield, selectivity) of new reactions involving the target molecule. mit.eduacs.orgnih.gov

Reaction Optimization: Utilizing AI-driven algorithms to explore vast parameter spaces (temperature, solvent, catalyst, etc.) and identify optimal reaction conditions more efficiently than traditional experimental approaches.

Retrosynthetic Analysis: Employing AI tools to propose novel and efficient synthetic routes to this compound from simple, commercially available starting materials.

| AI/ML Application | Objective | Potential Impact |

| Predictive Modeling | Forecast reaction outcomes | Reduced number of trial-and-error experiments |

| Reaction Optimization | Identify optimal conditions | Improved yields and efficiency |

| Retrosynthetic Analysis | Propose novel synthetic routes | Discovery of more efficient and sustainable pathways |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for seamless scale-up. beilstein-journals.orgamt.uknih.govewadirect.com The synthesis and subsequent reactions of this compound are well-suited for this technology.

Future research in this area should focus on:

Continuous Nitration: Developing a safe and efficient continuous flow process for the nitration of a suitable precursor, a notoriously exothermic and potentially hazardous reaction. beilstein-journals.orgamt.uknih.govewadirect.comvapourtec.com

Multi-step Telescoped Synthesis: Designing integrated flow systems where multiple synthetic steps are performed sequentially without the need for isolation and purification of intermediates, leading to a more streamlined and efficient process.

Automated Optimization: Combining flow chemistry platforms with real-time analytics and AI-driven optimization algorithms to rapidly screen reaction conditions and identify optimal parameters.

Investigation of Solid-State Reactivity and Phase Transformations (if applicable)

The solid-state properties and reactivity of this compound remain largely unexplored. Understanding its crystalline structure and behavior in the solid state could open up new avenues for its application and transformation.

Areas for investigation include:

Single-Crystal X-ray Diffraction: To determine the precise molecular structure and intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the solid state. This can provide insights into its physical properties and potential for solid-state reactivity. rsc.org

Polymorphism Screening: Investigating the existence of different crystalline forms (polymorphs), which can have distinct physical properties such as solubility and melting point.

Solid-State Photochemistry: Exploring photochemical reactions in the crystalline state, where the constrained environment can lead to unique reactivity and selectivity compared to solution-phase reactions. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.